Product packaging for Lifarizine methanesulfonate(Cat. No.:CAS No. 130565-83-2)

Lifarizine methanesulfonate

Cat. No.: B608571
CAS No.: 130565-83-2
M. Wt: 532.7
InChI Key: CGPIUYHUELMXMK-UHFFFAOYSA-N
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Description

Background and Foundational Research Context of Ion Channel Modulators

Ion channels, integral membrane proteins that govern the flow of ions across cellular membranes, are fundamental to neuronal excitability and signaling processes within the central nervous system. nih.govmdpi.com The proper functioning of these channels, which include those selective for sodium, potassium, calcium, and chloride ions, is critical for maintaining cellular homeostasis. nih.gov Dysfunction or dysregulation of these channels has been implicated in the pathophysiology of numerous neurological and neurodegenerative disorders, such as epilepsy, Parkinson's disease, Huntington's disease, and Alzheimer's disease. mdpi.comfrontiersin.org

The recognition of the pivotal role of ion channels in these conditions has spurred the development of ion channel modulators as a potential therapeutic strategy for neuroprotection. numberanalytics.com These modulators aim to rectify the aberrant ion fluxes that contribute to neuronal damage. For instance, excessive calcium influx is a known contributor to excitotoxicity and subsequent cell death, making calcium channel blockers a subject of intense research in neurodegenerative disease models. frontiersin.org Similarly, the modulation of potassium channels can influence the neuronal membrane potential, thereby indirectly affecting calcium signaling. frontiersin.org The overarching goal of employing ion channel modulators is to mitigate the downstream effects of channelopathies, which can include neuroinflammation and oxidative stress. nih.gov

Historical Trajectory of Preclinical Investigations into Neuroprotection

The quest for effective neuroprotective agents has led to extensive preclinical investigations of various compounds, including Lifarizine (B1675320). These studies have often utilized animal models of neurological injury, particularly ischemic stroke, to evaluate the potential efficacy of these agents. Lifarizine, also known as RS-87476, has been characterized as a sodium and calcium channel modulator. hodoodo.com

Preclinical research has positioned Lifarizine as a compound with neuroprotective properties. ahajournals.org Studies in animal models of focal and global cerebral ischemia have demonstrated its ability to reduce infarct size and improve neurological outcomes. ahajournals.org The mechanism of action is believed to involve the blockade of voltage-dependent sodium channels and multiple types of calcium channels. This dual action is thought to prevent the excessive intracellular calcium accumulation that is a hallmark of ischemic neuronal injury.

However, the translation of promising preclinical findings into clinical success has been a significant challenge in the field of neuroprotection. nih.gov Numerous compounds that showed robust efficacy in animal models have failed to demonstrate benefit in human clinical trials. nih.govcsnn.eu This translational gap has been attributed to several factors, including the inherent differences between animal models and human disease, as well as complexities in clinical trial design. ahajournals.orgnih.gov

Delineation of Current Research Gaps and Future Academic Pursuits for Lifarizine Methanesulfonate (B1217627)

Despite the foundational preclinical work on Lifarizine, several research gaps remain. While its primary mechanism is understood to be the modulation of sodium and calcium channels, a more detailed elucidation of its interaction with specific channel subtypes and its downstream signaling effects would be beneficial. Further investigation into its use-dependent and voltage-dependent properties could provide a more nuanced understanding of its action under pathophysiological conditions. ahajournals.org

A significant hurdle for Lifarizine was its discontinuation after Phase II clinical trials for stroke. Understanding the specific reasons for this, whether due to lack of efficacy, or other factors, is crucial for guiding future research. Some reports suggest that cardiovascular effects, such as hypotension, may have been a limiting factor. ahajournals.org

Future academic pursuits could focus on several key areas. A systematic review and meta-analysis of all existing preclinical data could provide a more robust estimate of its efficacy and identify the experimental conditions under which it is most effective. Investigating the potential of Lifarizine in combination with other neuroprotective strategies could be a fruitful avenue, as multi-target approaches are increasingly being explored. nih.gov Furthermore, exploring its potential application in other neurological conditions characterized by ion channel dysregulation, beyond stroke, could open new therapeutic possibilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N4O3S B608571 Lifarizine methanesulfonate CAS No. 130565-83-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

130565-83-2

Molecular Formula

C30H36N4O3S

Molecular Weight

532.7

IUPAC Name

1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C29H32N4.CH4O3S/c1-22-13-15-26(16-14-22)29-30-23(2)27(31-29)21-32-17-19-33(20-18-32)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;1-5(2,3)4/h3-16,28H,17-21H2,1-2H3,(H,30,31);1H3,(H,2,3,4)

InChI Key

CGPIUYHUELMXMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lifarizine methanesulfonate; 

Origin of Product

United States

Advanced Preclinical Pharmacological Characterization of Lifarizine Methanesulfonate

Molecular and Cellular Mechanisms of Action

Lifarizine (B1675320) methanesulfonate (B1217627) is a neuroprotective agent that exhibits a multi-faceted mechanism of action, primarily centered on the modulation of ion channels and the subsequent regulation of neurotransmitter release. karger.comdntb.gov.ua Its ability to interfere with the pathological cascades initiated by cerebral ischemia has been a key focus of preclinical research.

Comprehensive Analysis of Voltage-Gated Sodium Channel Modulation

Lifarizine is characterized as a potent, use- and voltage-dependent antagonist of voltage-gated sodium channels (VGSCs). This means its blocking action is more pronounced when the channels are frequently opening and closing, a state characteristic of the excessive neuronal firing seen in ischemic conditions. amanote.com By binding preferentially to the inactivated state of VGSCs, lifarizine effectively suppresses sustained, pathological neuronal activity without equally affecting normal physiological signaling. elifesciences.org This modulation curtails the excessive influx of sodium ions that is an early and critical event in the ischemic cascade, thereby mitigating subsequent cytotoxic edema and related neuronal damage. ajnr.orgwikipedia.org

Detailed Investigation of Calcium Channel Blockade and Intracellular Calcium Homeostasis Regulation

In addition to its effects on sodium channels, lifarizine also demonstrates significant blockade of multiple classes of voltage-gated calcium channels (VGCCs). nih.gov The influx of calcium through these channels is a central trigger for neurotoxic intracellular events. tg.org.aunih.gov Studies using rat cerebrocortical synaptosomes have shown that lifarizine inhibits both the initial spike and the subsequent plateau phases of depolarization-induced increases in intracellular calcium concentration ([Ca2+]i). nih.gov This suggests that it acts on more than one type of calcium channel. nih.gov By reducing this pathological calcium influx, lifarizine helps maintain intracellular calcium homeostasis, a critical factor in preventing the activation of calcium-dependent enzymes like proteases and lipases that contribute to neuronal death. mdpi.commdpi.com

Mechanisms of Neurotransmitter Release Inhibition, with Emphasis on Glutamate (B1630785) Exocytosis Pathways

A primary consequence of lifarizine's dual blockade of presynaptic sodium and calcium channels is the potent inhibition of excitatory neurotransmitter release, particularly glutamate. nih.govrsna.org The release of glutamate via exocytosis is a calcium-dependent process, triggered by the ion influx that accompanies neuronal depolarization. ajnr.org Research has demonstrated that lifarizine significantly decreases the depolarization-induced release of glutamate from rat cerebrocortical synaptosomes. nih.gov This reduction is observed in both the calcium-dependent and, to a lesser extent, the calcium-independent components of release. nih.gov By limiting the synaptic accumulation of glutamate, lifarizine mitigates excitotoxicity, a major mechanism of neuronal injury in stroke where over-activation of glutamate receptors leads to a lethal cascade of downstream events. ajnr.orgahajournals.org

Table 1: Effect of Lifarizine on KCl-Induced Glutamate Release from Rat Cerebrocortical Synaptosomes
Lifarizine ConcentrationDecrease in Total Glutamate ReleaseDecrease in Calcium-Dependent Glutamate Release
3 µM39%47%
10 µM72%74%

Exploration of Related Signaling Pathways and Downstream Cellular Events

The primary actions of lifarizine on ion channels initiate a cascade of beneficial downstream cellular events. researchgate.netnumberanalytics.com By preventing sodium and calcium overload, lifarizine helps to preserve mitochondrial function and reduce the generation of damaging reactive oxygen species. mdpi.com The regulation of intracellular ion concentrations is fundamental to preventing the activation of multiple signaling pathways that lead to apoptosis, or programmed cell death. mdpi.comharvard.edu These pathways involve a complex interplay of kinases, phosphatases, and transcription factors that, when dysregulated by ischemic conditions, execute the cellular death program. numberanalytics.commdpi.comsci-hub.se Lifarizine's ability to interrupt the initial ionic disturbance helps maintain cellular integrity and inhibits these pro-death signals.

In Vivo Pharmacological Efficacy in Experimental Models

The neuroprotective effects of lifarizine observed in vitro have been validated in several in vivo experimental models of cerebral ischemia. openaccessjournals.comcore.ac.uk The most common and relevant of these is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the conditions of focal ischemic stroke in humans. f1000research.com In studies using the MCAO model in mice, lifarizine treatment significantly reduced the infarct volume, demonstrating its ability to protect brain tissue from ischemic injury. amanote.comnih.gov

Furthermore, its efficacy has been demonstrated in other stroke models, such as the two-vessel occlusion model in rats. openaccessjournals.comopenaccessjournals.com In these studies, lifarizine not only reduced the extent of neuronal damage but also led to improved neurological outcomes. openaccessjournals.comnih.gov For instance, in a mouse model of focal ischemia, lifarizine provided significant neuroprotection, measured by a reduction in the ischemia-induced increase of a marker for glial proliferation and macrophage invasion. amanote.comnih.govnih.gov This protection was maintained even when the initial administration was delayed for up to 4 hours after the ischemic event. nih.gov

Table 2: Neuroprotective Efficacy of Lifarizine in a Mouse MCAO Model
Experimental ConditionOutcome MeasureResultReference
Permanent MCAO in mouseInfarct area and volumeReduced
MCAO in mouse[3H]-PK 11195 binding (marker of neuronal damage)Significantly reduced nih.gov
Two-vessel occlusion in ratNeuroprotective efficacyDemonstrated openaccessjournals.com

Neuroprotective Potentials in Diverse Ischemic Brain Injury Models

Lifarizine has demonstrated significant neuroprotective capabilities in various preclinical models of ischemic brain injury. These models are crucial for simulating the pathological conditions of stroke and assessing the therapeutic potential of new compounds.

In a mouse model of focal cerebral ischemia induced by middle cerebral artery (MCA) occlusion, lifarizine has shown to be an effective neuroprotective agent. Treatment with lifarizine significantly reduced the neuronal damage that typically follows such an ischemic event. The protective effects were observed even when the administration of the drug was delayed for up to 4 hours after the ischemic insult, highlighting a clinically relevant therapeutic window.

The efficacy of lifarizine has also been evaluated in models of global cerebral ischemia, such as the two-vessel occlusion and four-vessel occlusion models in rats. nih.gov These models mimic the widespread brain damage that can occur during events like cardiac arrest. In a two-vessel occlusion survival model in rats, lifarizine demonstrated neuroprotective efficacy. Similarly, in a four-vessel occlusion model, lifarizine showed significant neuroprotection in multiple brain regions. nih.gov

Gerbils are also frequently used in ischemia research due to their unique cerebral vasculature. In gerbils subjected to bilateral carotid artery occlusion, lifarizine treatment reduced the percentage of delayed neuronal death in the CA1 region of the hippocampus. nih.gov

These studies across different animal models and types of induced ischemia collectively substantiate the broad-spectrum neuroprotective potential of lifarizine. nih.gov

Evaluation of Functional Outcomes and Neuropathological Markers in Animal Studies

The neuroprotective effects of lifarizine are further supported by the evaluation of functional outcomes and key neuropathological markers in animal studies. A primary marker of ischemic damage is the infarct volume , which represents the area of dead tissue resulting from a lack of blood supply. Studies have shown that lifarizine can reduce both the infarct area and volume in mice following middle cerebral artery occlusion. This reduction in infarct size is a critical indicator of the drug's ability to salvage brain tissue at risk of dying.

Beyond simply measuring the volume of damaged tissue, researchers also use specific molecular markers to assess neuronal injury. One such marker is the peripheral type benzodiazepine (B76468) binding site, which increases in density following neuronal damage and can be identified using the ligand [3H]-PK 11195. nih.gov In a mouse model of focal cerebral ischemia, treatment with lifarizine significantly reduced the ischemia-induced increase in [3H]-PK 11195 binding. nih.gov This indicates a reduction in glial cell proliferation and macrophage invasion, which are secondary responses to neuronal loss.

The improvement in these neuropathological markers suggests that lifarizine not only reduces the primary ischemic injury but also mitigates the subsequent inflammatory and glial responses that contribute to secondary brain damage.

Impact on Specific Neurochemical Parameters in Ischemic Brain Tissue

Ischemic events in the brain trigger a cascade of detrimental neurochemical changes. One of the significant alterations is the depletion of key neurotransmitters. Lifarizine has been shown to favorably impact these neurochemical parameters in ischemic brain tissue.

A notable effect of lifarizine is its ability to protect against the depletion of dopamine (B1211576) in the corpus striatum , a brain region highly vulnerable to ischemic damage. nih.gov In a study involving gerbils with unilateral ligation of the common carotid artery, a procedure that causes a significant decrease in dopamine levels in the ischemic hemisphere, lifarizine treatment offered substantial protection against this depletion. nih.gov Specifically, a 3-hour period of ischemia led to a 62.7% decrease in dopamine in the ipsilateral corpus striatum. nih.gov Treatment with lifarizine at certain concentrations was able to prevent this dopamine depletion, with higher doses showing a complete prevention of the decrease. nih.gov

The preservation of dopamine levels is a crucial aspect of neuroprotection, as dopamine is essential for motor control and other neurological functions that are often impaired after a stroke. The ability of lifarizine to counteract ischemic dopamine depletion suggests that it helps maintain the functional integrity of dopaminergic pathways in the striatum. nih.govfrontiersin.org This effect is attributed to its action as a sodium and calcium channel modulator, which can interfere with the pathological ion fluxes that lead to neuronal dysfunction and death during ischemia. nih.gov

Comparative Preclinical Studies with Other Neuroprotective Agents in Animal Models

To better understand the therapeutic potential of lifarizine, its neuroprotective properties have been compared with those of other agents in animal models of focal cerebral ischemia. nih.gov These comparative studies provide valuable context for its efficacy and mechanism of action.

In a mouse model of middle cerebral artery occlusion, the neuroprotective effects of lifarizine were assessed alongside agents with different mechanisms of action. For instance, the non-competitive NMDA antagonist MK-801 (Dizocilpine Maleate) also demonstrated significant neuroprotection in this model. Similarly, phenytoin (B1677684) , a sodium channel blocker known for its anticonvulsant properties, was also found to be neuroprotective.

The dihydropyridine (B1217469) calcium antagonist nimodipine showed neuroprotection but under different dosing conditions than lifarizine and MK-801. Another agent, the lipid peroxidation inhibitor tirilazad , was effective when administered shortly after ischemia but lost its protective effect with delayed treatment.

A study in gerbils compared the acute administration of lifarizine with the chronic and acute administration of nicardipine (B1678738) , another calcium channel blocker. nih.gov Lifarizine was effective when given acutely, while nicardipine only showed efficacy after chronic administration. nih.gov

These comparative data suggest that while various mechanisms can lead to neuroprotection, lifarizine's profile as a sodium and calcium channel modulator offers robust protection in models of focal ischemia. nih.gov

Table 1: Comparative Efficacy of Neuroprotective Agents in a Mouse Model of Focal Cerebral Ischemia

Agent Mechanism of Action Outcome
Lifarizine Sodium and Calcium Channel Blocker Significant neuroprotection with both pre- and post-ischemic administration.
MK-801 Non-competitive NMDA Antagonist Significant neuroprotection when given pre-ischemia.
Phenytoin Voltage-dependent Sodium Channel Blocker Neuroprotective when administered post-ischemia.
Nimodipine Dihydropyridine Calcium Antagonist Protective with a specific post-ischemia dosing regimen.

| Tirilazad | Lipid Peroxidation Inhibitor | Significant neuroprotection with early, but not delayed, post-ischemia administration. |

Exploration of Anti-Inflammatory and Antioxidant Mechanisms in Preclinical Settings

While the primary mechanism of lifarizine is understood to be the modulation of sodium and calcium ion channels, the downstream effects of this action likely involve anti-inflammatory and antioxidant pathways, which are critical in the context of ischemic injury. nih.govnih.gov

Inflammation is a key component of the pathological response to stroke, contributing to secondary brain injury. mdpi.com The influx of inflammatory cells and the production of pro-inflammatory mediators can exacerbate the initial damage. frontiersin.orgnih.gov By stabilizing ion homeostasis, lifarizine may indirectly reduce the triggers for the inflammatory cascade. For example, the reduction in glial cell proliferation and macrophage invasion observed in lifarizine-treated animals is indicative of an anti-inflammatory effect. nih.gov

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is another major contributor to neuronal death in ischemia. nih.govnih.gov While direct studies on lifarizine's antioxidant properties are not extensively detailed in the provided context, its ability to block calcium channels is relevant. nih.gov Calcium overload is a known trigger for the production of ROS and the activation of enzymes that lead to oxidative damage. mdpi.com By mitigating calcium influx, lifarizine likely helps to reduce the burden of oxidative stress in ischemic brain tissue.

The neuroprotective effects of lifarizine, therefore, are likely a result of a multi-faceted mechanism that, in addition to direct channel modulation, encompasses the attenuation of downstream inflammatory and oxidative processes.

Preclinical Pharmacokinetics and Biodistribution in Animal Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its therapeutic potential. uni-konstanz.deveteriankey.com These pharmacokinetic processes determine the concentration and persistence of the drug at its site of action. nih.goverbc-group.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Laboratory Species

Preclinical ADME studies are essential for characterizing how a new chemical entity is handled by a living organism. uni-konstanz.dehelmholtz-hzi.de These studies are typically conducted in various laboratory animal species to predict the pharmacokinetic profile in humans. uni-konstanz.de

For a drug to be effective, it must be absorbed into the bloodstream and distributed to its target tissue, in this case, the brain. veteriankey.com The ability of a drug to cross the blood-brain barrier is particularly crucial for neuroprotective agents. The distribution of a compound is influenced by its physicochemical properties, such as lipophilicity and its interaction with plasma proteins. veteriankey.com

Metabolism, primarily occurring in the liver, transforms the drug into metabolites that can be more easily excreted. veteriankey.com Understanding the metabolic pathways is important, as some metabolites may be active or have their own toxicity profiles. uni-konstanz.de Excretion is the final step, where the drug and its metabolites are eliminated from the body, typically through the kidneys (urine) or the liver (bile). veteriankey.com

While specific ADME data for lifarizine methanesulfonate is not detailed in the provided search results, the general principles of ADME profiling in laboratory species would have been applied during its development. These studies involve administering the drug to animals and measuring its concentration in plasma and various tissues over time to determine key pharmacokinetic parameters. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
[3H]-PK 11195
Dopamine
MK-801 (Dizocilpine Maleate)
Phenytoin
Nimodipine
Tirilazad

Central Nervous System Penetration and Tissue Distribution in Animal Models

The ability of a neuroprotective agent to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. Preclinical studies with Lifarizine in rodent models have provided insights into its capacity to penetrate the central nervous system (CNS).

Research in rat models has indicated that Lifarizine exhibits limited passage across the blood-brain barrier. Specifically, the brain to plasma concentration ratio in rats was determined to be less than 0.1. This low ratio suggests that only a small fraction of the systemically available drug enters the brain tissue. Despite this limited penetration, other preclinical evidence suggests that the concentrations achieved are sufficient to exert a pharmacological effect. For instance, studies in gerbils have shown that Lifarizine can protect against ischemia-induced dopamine depletion in the corpus striatum, an effect that necessitates its presence in the brain. researchgate.net

While the CNS penetration has been quantified to some extent, comprehensive data on the broader tissue distribution of this compound in various organs and tissues from preclinical animal models are not extensively detailed in publicly available literature. The distribution of a drug is influenced by its physicochemical properties, such as lipophilicity and its affinity for plasma proteins and tissue components. nih.gov As a basic and lipophilic molecule, it would be expected to distribute into various tissues, but specific quantitative data on concentrations in key organs like the liver, kidneys, and heart remain largely undisclosed.

Central Nervous System Penetration of Lifarizine in Rats
Animal ModelParameterValueImplication
RatBrain/Plasma Concentration Ratio<0.1Limited penetration across the blood-brain barrier.

Evaluation of Metabolic Pathways and Identification of Preclinical Metabolites

The metabolism of a drug candidate is a crucial aspect of its preclinical evaluation, as it determines the compound's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. nih.gov While detailed studies on the specific metabolic pathways and identified preclinical metabolites of this compound are not extensively published, general principles of drug metabolism for compounds with similar chemical structures, such as piperazine (B1678402) derivatives, can provide expected routes of biotransformation.

Compounds containing a piperazine ring are typically subject to several metabolic reactions. The primary routes of metabolism for such molecules often involve the cytochrome P450 (CYP) enzyme system, which is predominantly located in the liver. Common metabolic transformations for piperazine-containing compounds include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring itself. These enzymatic processes generally serve to increase the polarity of the drug, facilitating its excretion from the body.

N-dealkylation: This involves the removal of an alkyl group from one of the nitrogen atoms of the piperazine ring.

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic rings present in the Lifarizine structure is another common metabolic pathway.

Piperazine Ring Oxidation: This can lead to the formation of various oxidized metabolites, including piperazine-N-oxides.

The identification of specific metabolites is a critical step in preclinical development to ensure that the animal species used in toxicology studies are exposed to the same major metabolites as humans. evotec.com This is often achieved through in vitro studies using liver microsomes or hepatocytes from different species, including humans, followed by in vivo studies in animal models. nih.govadmescope.com However, the specific preclinical metabolites of Lifarizine have not been disclosed in the available scientific literature. Therefore, a definitive profile of its metabolites in animal models remains proprietary information.

Synthetic Methodologies, Structural Derivatives, and Structure Activity Relationships

Synthetic Pathways for Lifarizine (B1675320) Methanesulfonate (B1217627) and Related Benzothiazole (B30560) Scaffolds

The synthesis of Lifarizine, which features a core benzothiazole scaffold, and its subsequent formation into a methanesulfonate salt, involves multi-step chemical processes. The development of these pathways focuses on efficiency, yield, and purity.

The benzothiazole moiety is a critical pharmacophore present in numerous medicinally important molecules, including Lifarizine. nih.gov Its synthesis has been a subject of extensive research, leading to various methodologies. researchgate.netresearchgate.net Generally, the synthesis of 2-substituted benzothiazoles involves the condensation and cyclization of 2-aminothiophenols with various substrates. researchgate.net

Common synthetic strategies for the benzothiazole core include:

Condensation with Aldehydes: A straightforward method involves reacting o-amino(thio)phenols with aldehydes. The use of catalysts like samarium triflate in an aqueous medium provides a green and efficient route to the benzothiazole scaffold. organic-chemistry.org

Reaction with Aryl Methyl Ketones: A novel approach utilizes a [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)/KOH system to promote a direct ring-opening C2-arylacylation of 2H-benzothiazoles with aryl methyl ketones, yielding C2-arylacylated benzothiazoles. mdpi.com

Three-Component Reactions: Efficient protocols have been developed using three-component reactions. For instance, reacting o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles. In this reaction, DMSO serves as a carbon source, solvent, and oxidant. organic-chemistry.org

The synthesis of the complete Lifarizine molecule involves coupling the benzothiazole core with the N-benzhydrylpiperazine side chain. Optimization of these synthetic protocols aims to improve yields, reduce reaction times, and utilize milder, more environmentally friendly conditions.

Table 1: Selected Synthetic Approaches for Benzothiazole Scaffolds

Starting MaterialsReagents/CatalystsKey Features
o-Amino(thio)phenols, AldehydesSamarium triflateGreen chemistry (aqueous medium), reusable catalyst. organic-chemistry.org
2H-Benzothiazoles, Aryl methyl ketonesPIFA/KOHDirect C2-arylacylation, high yields (70-95%). mdpi.com
o-Iodoanilines, K₂SDMSOThree-component reaction; DMSO acts as carbon source, solvent, and oxidant. organic-chemistry.org
Isothiocyanatobenzenes, AminesIodine, OxygenCascade reaction forming a benzothiourea intermediate. organic-chemistry.org

The conversion of a free base, such as Lifarizine, into a salt is a common strategy in pharmaceutical development to improve physicochemical properties like solubility and stability. Methanesulfonic acid (MSA) is frequently used for this purpose. researchgate.net

The formation of Lifarizine methanesulfonate involves reacting the basic piperazine (B1678402) nitrogen of the Lifarizine free base with methanesulfonic acid. googleapis.com A general laboratory-scale method involves the slow addition of MSA to a solution of the basic compound. googleapis.com The resulting methanesulfonate salt can then be isolated and purified.

Key strategies for salt formation and purification include:

Reaction and Precipitation: The tetrazole compound of formula (IV) is dissolved in an organic solvent like chloroform (B151607) and methanol, followed by the addition of methanesulfonic acid. Subsequent addition of ethyl acetate (B1210297) and acetone (B3395972) can be used for purification to yield the tetrazole methanesulfonic acid salt. epo.org

Crystallization: Crystallization is a crucial step for purification, as the ordered structure of a crystal lattice effectively purges impurities. taylorfrancis.com The process involves dissolving the crude salt in a suitable solvent and allowing it to slowly crystallize. The choice of solvent is critical for obtaining high-purity crystals.

Evaporation and Washing: The salt can be recovered from solution by solvent evaporation, often under vacuum. googleapis.comrsc.org The resulting solid residue is then washed with a volatile organic solvent, such as acetone or ethanol (B145695), to remove residual impurities before being dried to a constant weight. googleapis.comrsc.org

Control of Stoichiometry: Using a slight excess of either the base or MSA can drive the reaction to completion. If excess acid is used, it must be thoroughly removed from the final product. rsc.org The formation of sulfonate esters as potential impurities is a concern, and reaction conditions (e.g., lower temperatures, presence of water) can be optimized to minimize their formation. researchgate.net

Development of Novel Synthetic Routes and Optimization of Existing Protocols

Design and Synthesis of this compound Derivatives

The chemical structure of Lifarizine has been systematically modified to explore and enhance its pharmacological profile. This involves rational design principles and various chemical modification strategies.

Rational drug design aims to create new molecules with improved properties based on an understanding of the biological target. For a compound like Lifarizine, which interacts with ion channels, design principles focus on modulating its affinity and selectivity for these targets. nih.gov

Key design principles include:

Target-Based Design: Cryo-electron microscopy (cryo-EM) structures of ion channels in complex with ligands can facilitate the rational design of more selective agents. nih.gov By understanding the binding site, chemists can design derivatives that fit more precisely, enhancing potency and selectivity.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties (a bioisostere). For example, in the optimization of other therapeutic agents, replacing a phenyl ring with a pyridine (B92270) scaffold has been shown to improve cytotoxicity and aqueous solubility. nih.gov This principle can be applied to the benzhydryl or benzothiazole moieties of Lifarizine.

Pharmacophore Modification: The core structure responsible for biological activity (the pharmacophore) can be altered. Lifarizine contains a piperazine core, a structure known for its frequent appearance in bioactive compounds due to its synthetic tractability and favorable properties. jetir.org Modifications to the piperazine ring or its substituents can fine-tune the molecule's interaction with its biological targets.

Chemical modification is the practical application of rational design principles to synthesize new derivatives. biomedres.us The goal is often to enhance selectivity for a specific ion channel subtype or to increase binding potency. biomedres.usslideshare.net

Strategies for modifying Lifarizine could include:

Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the benzothiazole or the phenyl rings of the benzhydryl group can alter the electronic distribution of the molecule, potentially affecting its binding affinity and selectivity. biomedres.us

Alteration of the Linker: The piperazine ring acts as a linker between the benzothiazole and benzhydryl groups. Modifying the linker, for instance, by creating piperazine-methacrylate monomers, is a strategy used to develop novel compounds. jetir.org

Introduction of Functional Groups: Adding new functional groups can introduce new interactions with the target protein. For example, adding hydrogen bond donors or acceptors could create stronger or more specific binding. slideshare.net

Radiolabeling: A specific type of chemical modification is the incorporation of a radioisotope, such as tritium (B154650) ([³H]), to create a radiolabeled probe like [³H]lifarizine. nih.gov While not intended to enhance therapeutic properties, these derivatives are invaluable tools for in vitro and in vivo studies, such as competition experiments to precisely locate ligand binding sites on the ion channel. nih.gov

Rational Design Principles for Modulating Pharmacological Properties

Comprehensive Structure-Activity Relationship (SAR) Studies for Preclinical Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. wikipedia.org They involve synthesizing and testing a series of related compounds to determine how specific structural features influence their biological activity. gardp.org This information is crucial for optimizing a lead compound into a preclinical candidate. nih.gov

For Lifarizine and its analogs, SAR studies focus on its effects on voltage-gated sodium and calcium channels. The goal is to identify derivatives with improved neuroprotective action and better selectivity, thereby minimizing potential off-target effects. researchgate.netresearchgate.net

Key findings and approaches in SAR studies relevant to Lifarizine include:

Identifying the Pharmacophore: SAR analysis helps determine the essential chemical groups responsible for the desired biological effect. wikipedia.org For Lifarizine, this involves understanding the distinct roles of the benzothiazole ring, the piperazine linker, and the benzhydryl moiety.

Improving Selectivity: Lifarizine is known to block both sodium and calcium channels. researchgate.net SAR studies aim to create analogs with greater selectivity for a specific channel or even a specific channel state (e.g., inactivated state). This can be achieved by modifying parts of the molecule to exploit subtle differences between channel subtypes. Human genetic data has highlighted the importance of specific sodium channel subtypes like NaV1.7 in pain signaling, making the development of subtype-selective blockers a major goal. researchgate.net

Quantitative SAR (QSAR): This approach builds mathematical models that correlate chemical structure with biological activity. wikipedia.org Computational tools and QSAR models can be used to predict the activity of virtual compounds before they are synthesized, accelerating the optimization process. researchgate.net For example, computational docking studies have been used to evaluate cyclizine (B1669395) derivatives, a class that includes Lifarizine, against specific protein targets. researchgate.net

Table 2: Conceptual SAR for Lifarizine Analogs

Structural ModificationPotential Effect on ActivityRationale
Substitution on the benzothiazole ringAltered potency and/or selectivityModifies electronic properties and steric interactions at the binding site.
Modification of the benzhydryl groupChanged lipophilicity and binding affinityThe bulky benzhydryl group is critical for binding; changes can affect hydrophobic interactions.
Alteration of the piperazine linkerModified spatial orientation and flexibilityChanges the distance and angle between the two main pharmacophoric groups, affecting the fit within the binding pocket.
Replacement of phenyl with heteroaryl ringsImproved solubility and metabolic stabilityCan introduce new hydrogen bonding opportunities and alter metabolic pathways. nih.gov

These systematic studies, combining synthesis and biological testing, are essential for the preclinical optimization of Lifarizine analogs, aiming to develop agents with superior efficacy and a more refined pharmacological profile. nih.gov

Elucidation of Key Structural Elements Critical for Ion Channel Modulation

The pharmacological activity of lifarizine and related compounds is intrinsically linked to its core molecular framework, which consists of three primary components: a central piperazine ring, a diphenylmethyl group, and a substituted imidazole (B134444) moiety.

Piperazine Ring: The piperazine ring is a common scaffold in many biologically active compounds and is considered a critical structural element for the activity of dual H3/σ1 receptor antagonists and other ion channel modulators. nih.gov In many diarylpiperazine derivatives, this heterocyclic ring and its substituents are preferentially found in an equatorial position. nih.gov The conformation of the piperazine unit (chair, boat, or twist-boat) can influence its ability to chelate or bridge metal ions, which is particularly relevant for its interaction with calcium channels. The basic nitrogen atoms within the piperazine ring are crucial for forming interactions with receptor sites.

Diphenylmethyl Moiety: This bulky, lipophilic group is a defining feature of many calcium channel antagonists, including flunarizine (B1672889) and cinnarizine. umich.edu Structure-activity relationship (SAR) studies on related compounds, such as phenytoin (B1677684) derivatives, have shown that the presence of a second, distal aryl ring can enhance van der Waals bonding at the receptor binding site, thereby increasing the ligand's potency. researchgate.net This principle applies to the two phenyl rings in lifarizine's diphenylmethyl group, which contribute significantly to the molecule's binding affinity.

Substituted Imidazole Group: The third key component is the 2-(4-methylphenyl)-5-methyl-1H-imidazol-4-yl)methyl group attached to the second nitrogen of the piperazine ring. prepchem.com The specific arrangement and electronic properties of this substituted imidazole group are vital for the compound's selectivity and interaction with the target ion channels.

The synthesis of the lifarizine base involves the reaction of 4-hydroxymethyl-2-(4-methylphenyl)-5-methyl-1H-imidazole with N-(diphenylmethyl)piperazine. prepchem.com The reaction is typically carried out in ethanol and water, facilitated by a base such as sodium hydroxide. prepchem.com The methanesulfonate salt is then formed through a standard acid-base reaction with methanesulfonic acid.

Analysis of Substituent Effects on Efficacy and Receptor Interactions

The efficacy and receptor interaction profile of lifarizine can be significantly altered by modifying its chemical structure. SAR studies on related diarylpiperazine compounds provide insight into how specific substituents influence biological activity.

Aromatic Ring Substitution: The nature and position of substituents on the aromatic rings are crucial. Studies on 2,3-diarylpiperazines, which share a core structure with lifarizine, demonstrate that hydroxyl (-OH) and halogen (e.g., -F, -Cl) substituents on the phenyl rings play a critical role in estrogen receptor (ER) binding and gene activation. nih.govacs.org For instance, O-methylation of the hydroxyl groups leads to completely inactive compounds, highlighting the necessity of hydrogen bond formation between the ligand and the receptor for activity. nih.govacs.org

N-Alkylation: Modification of the piperazine nitrogens also has a profound impact. N-alkylation of diarylpiperazines with ethyl groups has been shown to influence relative binding affinity and receptor-mediated gene activation. nih.govacs.org In some cases, N-alkylation can enhance activity, while in others it may reduce it, depending on the specific receptor target and the nature of the alkyl group.

Piperazine Ring Modification: The piperazine ring itself is a key determinant of affinity. In studies comparing compounds with a piperazine ring to those with a piperidine (B6355638) ring, significant differences in receptor affinity were observed. For example, replacing a piperazine with a piperidine in one series of compounds dramatically changed the affinity for the σ1 receptor while having a lesser effect on H3 receptor affinity, demonstrating the ring's role in defining selectivity. nih.gov

The following table summarizes SAR data from a study on 2,3-diarylpiperazine derivatives, illustrating the impact of substitutions on receptor interaction and functional activity.

CompoundSubstitutionsRelative Binding Affinity (%)ER-mediated Gene Activation (%)
Derivative 42-Cl, 4-OH and 2,6-Cl2, 4-OH phenyl groups&lt;0.120
Derivative 62,6-Cl2, 4-OH phenyl groups&lt;0.173
Derivative 7N-ethyl, 4-OH phenyl groups0.0134
Derivative 8N-ethyl, 2-F, 4-OH phenyl groups0.4274
Derivative 11N,N'-diethyl, 2-Cl, 4-OH phenyl groups0.1737

Data sourced from a study on diarylpiperazine derivatives' interaction with the estrogen receptor, demonstrating principles of substituent effects. nih.govacs.org

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational modeling is an indispensable tool for understanding the structure-activity relationships of ion channel modulators like lifarizine. excli.de These methods provide insights into drug-receptor interactions at a molecular level, guiding the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. tjpr.org Docking studies have been used to model the interaction of piperazine derivatives with calcium channels and sodium channels. researchgate.netmdpi.com For example, in silico docking experiments against calcium channels have revealed superior docking scores for novel derivatives compared to standard drugs, indicating a potential for enhanced therapeutic efficacy. researchgate.net These models can identify key amino acid residues within the channel's binding pocket that interact with the ligand, such as through hydrogen bonds or hydrophobic interactions. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org By analyzing physicochemical properties and molecular descriptors, QSAR can predict the activity of new, unsynthesized molecules. nih.gov For inhibitors of the Nav1.7 sodium channel, 3D-QSAR models have been developed to define which molecular fragments contribute to an increase or decrease in inhibitory activity, thereby guiding the computer-aided design of new potential analgesics. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and geometry of molecules. In the context of piperazine compounds, DFT has been used to optimize the molecular structure and to study the interaction between a piperazine derivative and a calcium ion. These calculations can determine the most stable conformations and calculate interaction energies, providing a deeper understanding of the chelating properties that are crucial for calcium channel modulation.

Together, these computational approaches accelerate the drug discovery process by enabling the rational design of derivatives with improved efficacy and selectivity, based on a detailed molecular understanding of their interaction with ion channel targets. excli.de

Advanced Analytical Characterization and Quantification Methodologies for Research Applications

Chromatographic Techniques for Lifarizine (B1675320) Methanesulfonate (B1217627) Quantification

Chromatographic methods are central to the separation and quantification of lifarizine methanesulfonate and its associated impurities. High-performance liquid chromatography and gas chromatography-mass spectrometry are two of the most powerful and commonly utilized techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired sensitivity, specificity, and accuracy.

A typical HPLC method for a methanesulfonate compound involves a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. ajpaonline.commdpi.com The mobile phase, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile, is optimized to ensure efficient elution and separation of the analyte from other components in the sample matrix. ajpaonline.comekb.eg UV detection is commonly employed, with the detection wavelength selected based on the maximum absorbance of the analyte to ensure high sensitivity. ajpaonline.comekb.eg For compounds lacking a strong chromophore, derivatization techniques can be used to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection. nih.govgoogle.com

Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation encompasses several key parameters: ajpaonline.com

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ajpaonline.comekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ajpaonline.com Correlation coefficients (r²) greater than 0.99 are typically considered indicative of good linearity. ajpaonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, spiking the matrix with a known amount of the analyte. ajpaonline.comtsijournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ajpaonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ajpaonline.com

Table 1: HPLC Method Parameters for Safinamide Mesylate, a Representative Mesylate Compound

Parameter Value
Column XBridge C18 (250mm x 4.6mm)
Mobile Phase Ammonium acetate (B1210297) buffer (pH 5.8) and Acetonitrile (55:45 v/v)
Flow Rate 1 ml/min
Detection UV at 26 nm
Retention Time 3.8 min
Linearity Range 10-60 µg/ml (r² = 0.997)
LOD 2.85 µg/ml
LOQ 9.5 µg/ml

Data sourced from a study on Safinamide Mesylate, demonstrating typical HPLC parameters. ajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Related Chemical Entities

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be suitable for direct GC-MS analysis due to its low volatility, this method is invaluable for the detection and quantification of related volatile impurities, such as alkyl methanesulfonates. globalresearchonline.net These impurities can be carcinogenic and are strictly regulated. tsijournals.com

In a typical GC-MS method for methanesulfonate impurities, a capillary column with a suitable stationary phase, such as DB-624, is used for separation. The sample is introduced into the heated injector, where it is vaporized and carried by an inert gas (e.g., helium) through the column. innovareacademics.in The mass spectrometer then ionizes the separated compounds, and the resulting ions are sorted based on their mass-to-charge ratio, providing both qualitative and quantitative information. innovareacademics.in

Method validation for GC-MS follows similar principles to HPLC, ensuring specificity, linearity, accuracy, precision, and sensitivity. innovareacademics.in The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity and specificity of the analysis by focusing on specific ions characteristic of the target analytes. tsijournals.cominnovareacademics.in

Table 2: GC-MS Method Validation Parameters for Methyl Methane (B114726) Sulfonate (MMS)

Parameter Value
Linearity Range 1.90-7.5 µg/ml
Correlation Coefficient (r²) >0.999
LOD 0.44 µg/ml
LOQ 1.32 µg/ml
Accuracy at LOQ (% recovery) 100 ± 15%

Data from a study on the determination of methyl methane sulfonate in an active pharmaceutical ingredient. innovareacademics.in

Mass Spectrometry (MS) Based Analytical Strategies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in pharmaceutical analysis for its high sensitivity and specificity, enabling the quantification of drugs and their metabolites in complex biological matrices and the elucidation of their structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This makes it the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma, urine, and feces. veedalifesciences.comnih.govnih.gov

In an LC-MS/MS assay, the sample is first subjected to chromatographic separation. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The precursor ions corresponding to the analyte of interest are selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. ijpras.com

The development and validation of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions, mass spectrometric parameters (e.g., ion source settings, collision energy), and sample preparation procedures to minimize matrix effects and ensure accurate quantification. nih.govnih.govresearchgate.net

Table 3: LC-MS/MS Quantification Ranges for E7080 (Lenvatinib) in Biological Matrices

Matrix Sample Volume Quantification Range
Whole Blood 250 µL 0.25-500 ng/mL
Urine 200 µL 1.00-500 ng/mL
Feces 250 mg 0.1-25 µg/g

Data from a study on the quantification of the anticancer agent E7080, illustrating typical quantification ranges in various biological matrices. nih.gov

Application of Advanced Mass Spectrometry Modes (e.g., High-Resolution MS) for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds, such as drug metabolites. ijpras.comnih.govthermofisher.com Unlike nominal mass instruments, HRMS can distinguish between ions with very similar masses, allowing for the determination of the elemental composition of a molecule. nih.gov

When coupled with liquid chromatography, HRMS can be used in untargeted metabolomics studies to identify the metabolites of this compound. uni-saarland.de The general workflow involves acquiring full-scan HRMS data of biological samples after drug administration. The data is then processed to find features (potential metabolites) that are significantly different from control samples. The accurate mass of these features is used to propose potential elemental compositions, and fragmentation data (MS/MS) is then used to elucidate the structure of the metabolites. uni-saarland.deresearchgate.net Advanced data acquisition strategies, such as data-dependent acquisition, are often employed to automatically trigger MS/MS scans for ions of interest. ijpras.com

Spectroscopic and Other Advanced Characterization Techniques

In addition to chromatographic and mass spectrometric methods, various spectroscopic techniques are employed for the structural characterization of this compound. These techniques provide complementary information about the molecule's structure and properties.

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scirp.orgwalshmedicalmedia.com The FT-IR spectrum of a methanesulfonate compound would show characteristic absorption bands for the sulfonate group, as well as for other functional groups present in the lifarizine moiety. scirp.org

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While not explicitly detailed in the provided search results for this compound, NMR is a fundamental technique for the structural elucidation of organic compounds.

Other advanced techniques such as X-ray crystallography could be used to determine the three-dimensional structure of this compound in its crystalline form. Spectroscopic techniques like UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance, which is crucial for developing HPLC-UV methods. walshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Compounds and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules such as Lifarizine and its derivatives. ethernet.edu.etresearchgate.net By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. ethernet.edu.etmdpi.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Lifarizine, distinct signals corresponding to each unique proton environment are expected. The integration of these signals reveals the relative number of protons, while the chemical shift (δ) and spin-spin coupling patterns (multiplicity) help identify the type of proton and its neighboring atoms. yok.gov.tr For a compound like Lifarizine, the spectrum can be analyzed by considering its main structural fragments: the diphenylmethyl (benzhydryl) group, the piperazine (B1678402) ring, and the 4-methoxyphenylethyl moiety.

Aromatic Protons: The protons on the two phenyl rings of the diphenylmethyl group and the 4-methoxyphenyl (B3050149) group would appear in the downfield region, typically between δ 6.8 and 7.5 ppm. googleapis.com The para-substituted methoxyphenyl ring would show a characteristic AA'BB' system, with two doublets. googleapis.com

Methine Proton: The single proton on the carbon connecting the two phenyl rings (the benzhydryl CH) would likely appear as a singlet or a narrowly split multiplet around δ 4.2-4.5 ppm.

Piperazine Protons: The eight protons of the piperazine ring would show complex multiplets in the aliphatic region, generally between δ 2.4 and 3.2 ppm. googleapis.com Their chemical shifts would be influenced by the adjacent substituents.

Ethyl and Methoxy (B1213986) Protons: The protons of the ethyl linker and the methoxy group would be found further upfield. The two methylene (B1212753) (-CH₂-) groups of the ethyl chain would appear as distinct triplets or multiplets around δ 2.6-2.9 ppm. The methoxy (-OCH₃) group protons would be a sharp singlet at approximately δ 3.7-3.8 ppm. googleapis.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Signals for the aromatic carbons would be located in the δ 110-160 ppm range. The carbon bearing the methoxy group would be significantly downfield (around δ 158-160 ppm), while the other aromatic carbons would resonate at slightly different frequencies depending on their electronic environment. googleapis.com

Aliphatic Carbons: The carbons of the piperazine ring, the ethyl linker, the benzhydryl methine, and the methoxy group would appear in the upfield region (δ 40-80 ppm). scirp.org

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the synthesized structure of Lifarizine and its derivatives. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Lifarizine Base Note: These are representative values based on the analysis of structurally similar compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Diphenylmethyl -CH~ 4.3 (s, 1H)~ 75-77
Diphenylmethyl Aromatic C-H~ 7.2-7.4 (m, 10H)~ 126-129
Diphenylmethyl Quaternary CN/A~ 142-144
Piperazine -CH₂- (adjacent to N-benzhydryl)~ 2.4-2.6 (m, 4H)~ 52-54
Piperazine -CH₂- (adjacent to N-ethyl)~ 2.5-2.7 (m, 4H)~ 53-55
Ethyl -CH₂- (adjacent to piperazine)~ 2.6-2.8 (m, 2H)~ 53-55
Ethyl -CH₂- (adjacent to aromatic ring)~ 2.7-2.9 (m, 2H)~ 33-35
4-Methoxyphenyl Aromatic C-H~ 6.8 (d, 2H), ~ 7.1 (d, 2H)~ 114, 130
4-Methoxyphenyl Quaternary C (ipso to ethyl)N/A~ 132-134
4-Methoxyphenyl Quaternary C (ipso to -OCH₃)N/A~ 158-160
Methoxy -OCH₃~ 3.8 (s, 3H)~ 55-56

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for the routine characterization of synthesized compounds, providing key information about functional groups and conjugated electronic systems. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands from both the Lifarizine cation and the methanesulfonate anion.

Lifarizine Cation:

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the piperazine, ethyl, and methoxy groups.

Aromatic C=C Stretching: Several sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the 1250-1020 cm⁻¹ region.

C-O Stretching: A strong absorption for the aryl-alkyl ether of the methoxy group, typically around 1250 cm⁻¹. scirp.org

Methanesulfonate Anion: The methanesulfonate (CH₃SO₃⁻) ion provides strong, characteristic absorptions. nih.gov

S=O Asymmetric & Symmetric Stretching: Very strong and distinct peaks are observed around 1200-1250 cm⁻¹ (asymmetric) and 1040-1060 cm⁻¹ (symmetric). book-of-abstracts.comresearchgate.net The splitting of the asymmetric stretching mode can indicate coordination between the cation and the anion. researchgate.net

C-S Stretching: A peak of medium intensity is typically found around 780-800 cm⁻¹. book-of-abstracts.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems. Lifarizine contains three aromatic rings (two phenyl groups and one 4-methoxyphenyl group), which act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the UV region, likely between 220 and 280 nm, corresponding to π→π* electronic transitions within the aromatic systems. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Note: Values are approximate and represent typical ranges for the specified functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group / Origin
> 3000C-H StretchAromatic Rings
< 3000C-H StretchAliphatic (Piperazine, Ethyl, Methyl)
1450 - 1600C=C StretchAromatic Rings
~ 1250C-O StretchAryl-Alkyl Ether (Methoxy)
1200 - 1250S=O Asymmetric StretchMethanesulfonate Anion
1040 - 1060S=O Symmetric StretchMethanesulfonate Anion
~ 780 - 800C-S StretchMethanesulfonate Anion

Impurity Profiling and Analytical Quality Control in Research Batches of Methanesulfonate-Containing Compounds

The process of impurity profiling involves the detection, identification, and quantification of unwanted chemical substances in a research or production batch of an active pharmaceutical ingredient (API). For APIs prepared as methanesulfonate salts, such as this compound, a critical focus of quality control is the monitoring of potential genotoxic impurities (PGIs). pharmtech.comjapsonline.com

A primary concern stems from the use of methanesulfonic acid in the presence of alcoholic solvents (e.g., methanol, ethanol) during synthesis or purification steps. pharmtech.com Under these conditions, there is a known risk of forming highly reactive alkyl methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). pharmtech.comd-nb.info These compounds are alkylating agents that can react with DNA, leading to mutations, and are therefore considered potent genotoxic impurities even at trace levels. pharmtech.com

Analytical quality control for research batches of this compound must therefore include highly sensitive methods to ensure these impurities are below the threshold of toxicological concern (TTC), which is typically around 1.5 µ g/day exposure. cpu.edu.cn

Key Analytical Methodologies:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the determination of volatile and semi-volatile impurities like MMS and EMS. japsonline.comscispace.com The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for quantification at the parts-per-million (ppm) level required for genotoxic impurity analysis. japsonline.com Methods often use selective ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

High-Performance Liquid Chromatography (HPLC): While less common for direct analysis of these small, volatile impurities, HPLC methods can be employed, particularly when coupled with mass spectrometry (LC-MS/MS) or after a derivatization step. pharmtech.com Derivatization can be used to attach a UV-absorbing chromophore to the alkyl methanesulfonates, enabling sensitive detection by a standard HPLC-UV detector. pharmtech.com

The quality control process involves validating these analytical methods for specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ) to ensure they are suitable for monitoring impurities at the required low levels. scispace.com

Table 3: Common Potential Impurities and Analytical Control Methods for Methanesulfonate Salts

Impurity Name Abbreviation Typical Origin Analytical Technique Typical LOQ (in API)
Methyl MethanesulfonateMMSReaction of methanesulfonic acid with methanolGC-MS japsonline.com~0.1 - 0.5 ppm japsonline.com
Ethyl MethanesulfonateEMSReaction of methanesulfonic acid with ethanolGC-MS, LC-MS/MS pharmtech.com~0.1 - 0.5 ppm japsonline.com
Isopropyl MethanesulfonateIMSReaction of methanesulfonic acid with isopropanolGC-MS japsonline.comscispace.com~0.1 - 0.4 ppm japsonline.com
Unreacted Starting Materials-Incomplete reactionHPLC-UVDependent on material
Synthesis By-products-Side reactions during synthesisHPLC-UV, LC-MSDependent on material

Translational Aspects and Preclinical Research Paradigms

Methodological Considerations for Robust Preclinical Study Design (e.g., STAIR Criteria for Stroke Research)

The successful translation of preclinical findings into effective clinical therapies is heavily dependent on the robustness of the initial animal studies. In the field of stroke research, the Stroke Therapy Academic Industry Roundtable (STAIR) has established criteria to enhance the quality and predictive value of preclinical investigations. nih.gov These guidelines emphasize the importance of rigorous methodology to ensure that the data generated from animal models are as reliable and relevant as possible.

Key STAIR recommendations that are pertinent to the preclinical evaluation of compounds like Lifarizine (B1675320) methanesulfonate (B1217627) include:

Blinding and Randomization: To mitigate bias, studies should be conducted in a blinded manner, and animals should be randomly assigned to treatment and control groups. wellbeingintlstudiesrepository.org

Physiological Monitoring: Core physiological parameters such as blood pressure, body temperature, and blood gases should be monitored, as they can significantly influence stroke outcomes.

Dose-Response and Therapeutic Window: Establishing a clear dose-response relationship and defining the therapeutic window are critical for understanding the compound's efficacy.

Multiple Outcome Measures: Assessments should not be limited to infarct volume but should also include functional outcomes to provide a more comprehensive picture of recovery.

Use of Comorbid Animal Models: To better mimic the human stroke population, studies should extend to include aged animals and those with comorbidities like hypertension and diabetes. wellbeingintlstudiesrepository.org

A notable preclinical study of Lifarizine utilized a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion. nih.gov In this model, the neuroprotective effects of Lifarizine were assessed by measuring changes in the density of the peripheral-type benzodiazepine (B76468) binding site, a marker of neuronal damage. nih.gov The study design incorporated a 7-day treatment period with multiple doses, and the timing of administration was varied to include both pre-ischemia and post-ischemia treatment initiation. nih.gov This approach aligns with the STAIR criteria's emphasis on defining the therapeutic window. The research demonstrated that Lifarizine was effective in reducing neuronal damage even when the initial dose was delayed for up to 4 hours after the ischemic event. nih.gov

The selection of an appropriate animal model is also a critical methodological consideration. Preclinical research on Lifarizine has employed models such as the four-vessel occlusion model for transient global cerebral ischemia in rats. While these models are valuable for studying the mechanisms of ischemic injury and the effects of neuroprotective agents, it is acknowledged that no single animal model can fully replicate the complexity of human stroke. researchgate.net The differences in brain anatomy and physiology between rodents and humans contribute to the challenges of translating preclinical findings.

Table 1: Methodological Considerations in Preclinical Lifarizine Research

Methodological Aspect Application in Lifarizine Preclinical Studies Relevance to STAIR Criteria
Animal Model Mouse model of focal cerebral ischemia (middle cerebral artery occlusion). nih.gov Use of relevant and well-characterized animal models of stroke.
Treatment Regimen Varied timing of administration (pre- and post-ischemia) and multiple doses over 7 days. nih.gov Defining the therapeutic window and dose-response relationship.
Outcome Measure Measurement of [3H]-PK 11195 binding as a marker of neuronal damage. nih.gov Utilization of relevant biological markers to assess therapeutic effect.
Blinding/Randomization Not explicitly detailed in all publications, but a core principle of robust design. wellbeingintlstudiesrepository.org Essential for reducing bias in study outcomes.

Identification and Validation of Preclinical Biomarkers of Response

Biomarkers are essential tools in preclinical research, providing measurable indicators of a biological process or a response to a therapeutic intervention. In the context of Lifarizine methanesulfonate, the identification and validation of biomarkers of response are crucial for demonstrating its neuroprotective activity in animal models.

One of the key preclinical biomarkers used to evaluate the efficacy of Lifarizine is the binding of the radioligand [3H]-PK 11195. nih.gov This ligand binds to the peripheral-type benzodiazepine binding site, which is upregulated on non-neuronal cells like macrophages and astroglia following neuronal injury in the central nervous system. nih.gov An increase in [3H]-PK 11195 binding is, therefore, an indirect marker of neuronal damage and the subsequent glial cell proliferation and macrophage invasion. nih.gov

In a preclinical study, the administration of Lifarizine was shown to significantly reduce the ischemia-induced increase in [3H]-PK 11195 binding in a dose-dependent manner. nih.gov This finding serves as a validation of the biomarker's utility in demonstrating the neuroprotective effect of the compound. The dose-related protection provides evidence of a direct relationship between the concentration of Lifarizine and the reduction in neuronal damage as measured by the biomarker. nih.gov

The use of immunofluorescent assays for biomarkers has also been noted in the context of Lifarizine preclinical research. Such techniques allow for the visualization and quantification of specific molecular markers within tissue samples, offering a more detailed understanding of the compound's mechanism of action at a cellular level.

The validation of preclinical biomarkers is a critical step. A validated biomarker should be sensitive and specific to the pathological process being studied and should demonstrate a consistent response to the therapeutic intervention. The dose-dependent reduction of [3H]-PK 11195 binding by Lifarizine is a form of validation, as it shows a clear relationship between the drug and the biological effect. nih.gov

Table 2: Preclinical Biomarkers for this compound

Biomarker Method of Detection Indication Validation in Lifarizine Studies
[3H]-PK 11195 Binding Radioligand binding assay. nih.gov Indirect marker of neuronal damage and glial activation. nih.gov Lifarizine significantly reduced ischemia-induced increases in binding in a dose-dependent manner. nih.gov
Immunofluorescent Markers Immunofluorescent assays. Specific cellular and molecular targets of neuroprotection. Mentioned in the context of Lifarizine research, allowing for detailed cellular analysis.

Challenges and Strategies in Translating Preclinical Findings to Advanced Research Stages

Despite promising results in preclinical models, the translation of neuroprotective agents for stroke from the laboratory to the clinic has been notoriously challenging. Lifarizine, like many other neuroprotective candidates, demonstrated efficacy in animal models of ischemia but did not ultimately show a significant benefit in clinical trials. researchgate.netnih.gov Several factors contribute to this translational failure.

One of the primary challenges lies in the inherent differences between animal models of stroke and the human condition. Preclinical studies often use young, healthy animals with induced focal ischemia, which does not reflect the heterogeneity of human stroke patients who are often elderly and have multiple comorbidities. wellbeingintlstudiesrepository.org The pathophysiology of stroke in humans is also far more complex than what can be replicated in animal models. nih.gov

Furthermore, the design of early clinical trials may not have been optimal to demonstrate the potential efficacy of neuroprotective drugs. For instance, a pilot study of Lifarizine noted that a significant drop in blood pressure in elderly female patients receiving the drug was associated with a poorer functional outcome, confounding the assessment of its neuroprotective effects. ahajournals.org This highlights the importance of considering the systemic effects of a drug and the specific patient populations in clinical trial design.

Another challenge is the potential for preclinical studies to overestimate the beneficial effects of a drug. ahajournals.org This can be due to a variety of factors, including publication bias, where positive results are more likely to be published than negative or inconclusive ones, and methodological shortcomings in some animal studies. wellbeingintlstudiesrepository.org

To overcome these challenges, several strategies have been proposed. The rigorous application of the STAIR criteria is a fundamental step towards improving the quality and translatability of preclinical research. researchgate.net This includes using more clinically relevant animal models, such as those incorporating comorbidities, and assessing long-term functional outcomes in addition to infarct size.

The use of gyrencephalic species (animals with folded brains, like pigs or non-human primates) in preclinical testing is also advocated, as their brain structure is more similar to that of humans than the lissencephalic (smooth) brains of rodents. eso-stroke.org This may provide a more accurate prediction of a drug's efficacy and safety in humans.

Ultimately, a more comprehensive understanding of the reasons for the failure of drugs like Lifarizine in clinical trials is essential for improving the drug development pipeline for stroke therapies. nih.govahajournals.org This includes a careful analysis of the preclinical data, the design of the clinical trials, and the characteristics of the patient populations studied.

Future Directions and Emerging Research Opportunities

Exploration of Lifarizine (B1675320) Methanesulfonate's Potential in Other Neurological Disease Models (Beyond Ischemia)

While the primary focus of lifarizine research has been on its role in reducing ischemic brain damage, its mechanism as a sodium channel blocker opens up possibilities for its use in other neurological conditions. targetmol.comepo.org Preclinical animal models are crucial for exploring these new therapeutic areas. For instance, its potential efficacy could be investigated in models of neurodegenerative diseases such as Alzheimer's disease and other neurological disorders. google.com There is also potential for its application in conditions like amyotrophic sclerosis (ALS) and multiple sclerosis (MS). googleapis.com The neuroprotective activity of sodium channel blockers is attributed to their ability to decrease the extracellular concentration of the excitotoxic amino acid neurotransmitter, glutamate (B1630785), during ischemic events, a mechanism that could be beneficial in a wider range of neurological insults. epo.org

Synergistic Preclinical Combinatorial Strategies with Other Experimental Agents

The concept of combination therapy, which involves using two or more therapeutic agents, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. oncotarget.com In the context of lifarizine, preclinical studies could explore its synergistic effects when combined with other experimental agents. For instance, combining a cytoprotective agent like lifarizine with other neuroprotective compounds or drugs targeting different pathological pathways could offer a multi-pronged approach to treating complex neurological diseases. core.ac.uk The goal of such combination therapies is to achieve a synergistic or additive effect, potentially allowing for lower doses of each agent and minimizing toxicity. oncotarget.com

Development of Novel Drug Delivery Systems for Targeted Preclinical Applications

The effectiveness of a therapeutic agent can be significantly enhanced by a sophisticated drug delivery system. mdpi.com For lifarizine methanesulfonate (B1217627), the development of novel delivery systems could enable more targeted application in preclinical models. These systems are designed to control the release of the drug, maintaining a constant level in the blood and tissues for an extended period. mdpi.com

Different types of controlled release systems that could be explored for lifarizine include:

Diffusion-Controlled Systems: These systems trap the drug within a polymeric matrix, and its release is governed by diffusion. mdpi.com

Osmotic-Controlled Systems: These utilize osmotic pressure to provide a controlled release of the drug. mdpi.com

Nanoparticle-Based Systems: Nanotechnology offers the potential to create carriers that can deliver drugs to specific sites in the body, which could be particularly beneficial for targeting the central nervous system. binasss.sa.cr

Gastro-retentive drug delivery systems (GRDDS) could also be a viable option, designed to prolong the drug's residence time in the stomach for improved absorption and bioavailability. ijgii.org

Application of -omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Deeper Mechanisms

To gain a more profound understanding of lifarizine's mechanisms of action, the application of -omics technologies is crucial. Proteomics and metabolomics, the large-scale study of proteins and metabolites respectively, can provide a comprehensive view of the molecular changes induced by the compound. revespcardiol.orgmpg.de

By analyzing the proteome and metabolome of cells or tissues treated with lifarizine, researchers can:

Identify the specific proteins and metabolic pathways that are modulated by the drug. nih.gov

Uncover novel therapeutic targets. nih.gov

Discover biomarkers that could be used to monitor the drug's efficacy. thno.org

Integrated proteomic and metabolomic analyses have already proven powerful in revealing the molecular basis of various diseases and the mechanisms of drug action. nih.govnih.gov

Advancements in In Vitro Models and High-Throughput Screening for Derivative Discovery

The discovery of new and more potent derivatives of lifarizine can be accelerated through advancements in in vitro models and high-throughput screening (HTS). semanticscholar.org Traditional 2D cell culture models are increasingly being replaced by more physiologically relevant 3D models, such as spheroids and organoids, which better mimic the in vivo environment. nih.govnih.govdrugtargetreview.com

HTS platforms allow for the rapid screening of large compound libraries to identify new lead compounds. semanticscholar.org The use of cell-based HTS assays provides more biologically relevant information than simple biochemical assays. semanticscholar.org For neurodegenerative disease research, patient-derived in vitro models, including glioma stem cell cultures, are becoming increasingly important for personalized drug screening. mdpi.com By employing these advanced techniques, researchers can efficiently screen for new derivatives of lifarizine with improved efficacy and specificity.

Q & A

Q. What experimental models are most validated for assessing lifarizine methanesulfonate’s neuroprotective efficacy in cerebral ischemia?

Lifarizine’s neuroprotective effects have been evaluated in rodent models of forebrain ischemia, including:

  • Four-vessel occlusion in rats : 10-minute ischemia under fluothane anesthesia, followed by 72-hour survival monitoring to assess neuronal damage .
  • Bilateral carotid artery occlusion in gerbils : 5- or 10-minute occlusion to model transient global ischemia . Methodological Note: Ensure consistency in anesthesia protocols and post-ischemic monitoring to minimize confounding variables. Use histopathological staining (e.g., cresyl violet) to quantify neuronal loss in hippocampal regions.

Q. How does this compound modulate intracellular Ca²⁺ dynamics in depolarized neurons?

Lifarizine inhibits depolarization-induced intracellular Ca²⁺ rises in rat cerebrocortical synaptosomes and cultured neurons. Key findings include:

  • 30 mM KCl depolarization : Lifarizine (1 μM) reduces total glutamate release by 39% (Ca²⁺-dependent) and 32% (Ca²⁺-independent) .
  • Mechanistic insight : The drug suppresses both the plateau and spike phases of Ca²⁺ elevation, likely via blockade of multiple Ca²⁺ channel subtypes in synaptosomes . Methodological Note: Use fura-2 fluorescence imaging for real-time Ca²⁺ measurement and parallel glutamate assays with exogenous glutamate dehydrogenase to validate exocytosis inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in lifarizine’s efficacy across different ischemia models (e.g., rats vs. gerbils)?

Discrepancies may arise from species-specific vascular anatomy, ischemia duration, or drug bioavailability. To address this:

  • Dose-response standardization : Compare lifarizine’s pharmacokinetics (e.g., brain penetration) across species using microdialysis .
  • Causal diagram analysis : Apply directed acyclic graphs (DAGs) to identify confounding variables (e.g., anesthesia type, post-ischemic temperature) that may bias outcomes .

Q. What methodological improvements are needed to optimize lifarizine’s therapeutic window in prolonged ischemia?

Current models focus on short-term ischemia (5–10 minutes). For extended therapeutic windows:

  • Delayed administration protocols : Test lifarizine’s efficacy when administered 1–6 hours post-ischemia in a photothrombotic stroke model.
  • Multimodal imaging : Combine MRI-based infarct volume analysis with behavioral assays (e.g., Morris water maze) to assess functional recovery .

Q. How does lifarizine’s sodium-calcium channel modulation compare to other ion channel antagonists (e.g., nimodipine) in glutamate excitotoxicity models?

Lifarizine uniquely targets both Na⁺ and Ca²⁺ channels, unlike selective blockers. To compare:

  • Electrophysiological profiling : Use patch-clamp recordings to quantify lifarizine’s IC₅₀ for Na⁺ (TTX-sensitive) vs. Ca²⁺ (L-type) channels in cortical neurons .
  • Glutamate spillover assays : Measure synaptic vs. extrasynaptic glutamate concentrations via enzyme-linked microsensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.